molecular formula C15H12N2O4S B1377573 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde CAS No. 1427502-93-9

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde

Cat. No.: B1377573
CAS No.: 1427502-93-9
M. Wt: 316.3 g/mol
InChI Key: YZUYVHFBOSWEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde involves several steps, typically starting with the formation of the azaindole core. One common method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . The benzosulphonyl and methoxy groups are then introduced through subsequent reactions involving sulfonylation and methylation, respectively . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using strong bases or nucleophiles.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde involves its interaction with various molecular targets. The benzosulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, while the azaindole moiety can participate in hydrogen bonding and π-π interactions with biological targets .

Comparison with Similar Compounds

1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15-8-14-11(9-16-15)7-12(10-18)17(14)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYVHFBOSWEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(N(C2=C1)S(=O)(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Reactant of Route 2
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Reactant of Route 4
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Reactant of Route 5
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Reactant of Route 6
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.